2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine

Mass Spectrometry Impurity Profiling LC-MS/MS

2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine (CAS 428854-24-4, MF: C17H15FN8, MW: 350.35) is a fully characterized heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine-pyrimidine class. It is formally designated as Riociguat Triamino Impurity (also referred to as Impurity 21 or N-Desmethyl-N-desmethylcarbamoly Riociguat) and serves as both a key synthetic intermediate and a pharmacopeial reference standard for the soluble guanylate cyclase (sGC) stimulator Riociguat (BAY 63-2521).

Molecular Formula C17H15FN8
Molecular Weight 350.4 g/mol
CAS No. 428854-24-4
Cat. No. B057445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine
CAS428854-24-4
SynonymsN-Desmethyl-N-desmethylcarbamoly Riocguat
Molecular FormulaC17H15FN8
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)C4=NC(=C(C(=N4)N)N)N)F
InChIInChI=1S/C17H15FN8/c18-11-6-2-1-4-9(11)8-26-17-10(5-3-7-22-17)13(25-26)16-23-14(20)12(19)15(21)24-16/h1-7H,8,19H2,(H4,20,21,23,24)
InChIKeyRCKYXYXLIJBCOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine (CAS 428854-24-4) for Riociguat Analysis


2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine (CAS 428854-24-4, MF: C17H15FN8, MW: 350.35) is a fully characterized heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine-pyrimidine class [1]. It is formally designated as Riociguat Triamino Impurity (also referred to as Impurity 21 or N-Desmethyl-N-desmethylcarbamoly Riociguat) and serves as both a key synthetic intermediate and a pharmacopeial reference standard for the soluble guanylate cyclase (sGC) stimulator Riociguat (BAY 63-2521) [2].

Why Riociguat Analogs Cannot Substitute for CAS 428854-24-4 in Regulated Analytical Workflows


Procurement decisions for impurity reference standards and synthetic intermediates in the Riociguat supply chain demand exact structural fidelity. CAS 428854-24-4 is the fully desmethyl-desmethylcarbamoly derivative of Riociguat, bearing a free 4,5,6-triaminopyrimidine moiety rather than the 5-(N-methyl-N-methylcarbamate) substitution present in the API [1]. Closely related impurities such as Riociguat EP Impurity A (Nelociguat/BAY 60-4552, CAS 625115-52-8, MW 408.4) retain a mono-methylcarbamate group, while Vericiguat (BAY 1021189) features an entirely distinct purine-one core [2]. These structural variations produce divergent chromatographic retention, mass spectrometric fragmentation, and solubility profiles, meaning generic substitution with a 'pyrazolopyridine-pyrimidine' analog will compromise method specificity, validation integrity, and regulatory submission data in ANDA/DMF contexts [3].

Quantitative Differentiation Evidence for CAS 428854-24-4 Against Riociguat and In-Class Analogs


Structural Mass Differentiation from Riociguat API Enables Unambiguous MS Detection

CAS 428854-24-4 possesses a molecular weight of 350.35 Da (C17H15FN8), which is 72.07 Da lower than Riociguat API (MW 422.42, C20H19FN8O2) due to the absence of the N-methyl-N-methylcarbamate group [1]. This mass deficit corresponds to the loss of C3H4O2 and provides a clear, quantifiable MS1 precursor ion differentiation that prevents signal overlap in triple quadrupole or Q-TOF analyses, unlike the mono-desmethyl metabolite Nelociguat (MW 408.4, C19H17FN8O2) which differs from Riociguat by only 14 Da [2].

Mass Spectrometry Impurity Profiling LC-MS/MS

Aqueous Solubility Differentiation from Riociguat Dictates Sample Preparation Protocols

The target compound exhibits a calculated aqueous solubility of 2.4 × 10⁻³ g/L (approximately 6.8 µM) at 25°C . In contrast, Riociguat API is reported to have aqueous solubility of approximately 4–6 mg/L (~9.5–14.2 µM) at neutral pH, with its methylcarbamate group conferring marginally higher hydrophilicity [1]. The triamino impurity is approximately 2- to 3-fold less water-soluble than the parent drug, necessitating distinct dissolution protocols (e.g., higher organic modifier percentage) for reference standard preparation.

Solubility Sample Preparation HPLC Method Development

LogP Differentiation Indicates Distinct Reversed-Phase Chromatographic Retention

The target compound has a computed XLogP3 of 1.1 [1], while Riociguat API carries an XLogP3 of approximately 1.8–2.0 [2]. This ~0.7–0.9 log unit difference in lipophilicity arises from the replacement of the lipophilic N-methylcarbamate group in Riociguat with a polar primary amine in CAS 428854-24-4. Under reversed-phase conditions (e.g., Xterra® RP18, 34% acetonitrile/66% 15 mM ammonium acetate pH 5.5), this difference translates into a measurably shorter retention time relative to Riociguat, enabling baseline-resolved separation in validated impurity methods [3].

Lipophilicity RP-HPLC Retention Time

Certified Reference Standard Traceability Enables Regulatory-Grade Analytical Method Validation

CAS 428854-24-4 is commercially supplied as a fully characterized reference standard with detailed Certificates of Analysis (CoA) including 1H NMR, 13C NMR, IR, MASS, and HPLC purity data (typically ≥97–98%) compliant with regulatory guidelines [1][2]. Multiple suppliers (SynZeal, CATO, Daicel, Axios Research) explicitly offer traceability against USP or EP pharmacopeial standards. By contrast, non-certified 'research-grade' pyrazolo[3,4-b]pyridine analogs procured from general chemical suppliers lack this documentation chain, rendering them unsuitable for ANDA method validation, forced degradation studies, or DMF filing without substantial additional characterization investment [3].

Reference Standard Pharmacopeial Traceability ANDA Filing

Defined Synthetic Intermediate Role in Riociguat Manufacturing Route

CAS 428854-24-4 (designated Riociguat N-1) is the penultimate intermediate in a primary Riociguat synthetic route, formed by condensation of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamidine with (phenylphenylidene)malononitrile in DMF/sodium methoxide [1]. This intermediate is subsequently converted to Riociguat API (CAS 625115-55-1) via reaction with methyl chloroformate followed by N-methylation. Alternative intermediates such as 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (CAS 1350653-30-3 analogue) lead to different impurity profiles. Procuring CAS 428854-24-4 with defined purity (≥98%) is critical for process control, as residual levels directly correlate with Riociguat Triamino Impurity content in the final API [2].

Synthetic Intermediate Riociguat Synthesis Process Chemistry

Target Application Scenarios for CAS 428854-24-4 Based on Quantified Differentiation


Pharmacopeial Impurity Reference Standard for Riociguat Drug Product Release Testing

In QC laboratories performing Riociguat tablet analysis per validated RP-HPLC methods (e.g., Xterra® RP18, 34% ACN/66% ammonium acetate pH 5.5, 210 nm detection), CAS 428854-24-4 serves as the reference marker for the Triamino impurity peak. Its distinct retention time (shorter than Riociguat due to ΔLogP of ~0.7–0.9 units) and 72 Da mass deficit relative to the API enable unambiguous identification and quantification. The compound's ISO 17034-certified reference standards with full CoA documentation directly support ANDA method validation and batch release testing [1].

Key Synthetic Intermediate Procurement for Riociguat API Manufacturing

In Riociguat API production, CAS 428854-24-4 (Riociguat N-1) is the penultimate intermediate requiring procurement at ≥98% purity. The condensation of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamidine with phenylphenylidenemalononitrile yields this intermediate, which is subsequently converted to the API. Impurity carryover from this step directly determines final Riociguat Triamino impurity levels, making intermediate purity specification (supported by batch-specific NMR, HPLC, and GC reports from suppliers like Bidepharm) a critical procurement parameter .

Forced Degradation and Stability-Indicating Method Development

During forced degradation studies of Riociguat drug substance and product, CAS 428854-24-4 may form as a hydrolytic degradation product via sequential N-demethylation and decarbamoylation. Its lower aqueous solubility (2.4 × 10⁻³ g/L) relative to Riociguat necessitates careful selection of sample diluent composition to ensure complete solubilization. The validated RP-HPLC method published by Malenović et al. (2025) specifically includes this impurity among the four critical analytes, confirming its relevance for stability-indicating method validation in pharmaceutical development .

Metabolite Identification and In Vitro Metabolic Profiling of sGC Stimulators

In drug metabolism and pharmacokinetic (DMPK) studies, CAS 428854-24-4 represents the fully N-desmethyl-N-desmethylcarbamoly metabolite of Riociguat. It can be used as an authentic reference standard for LC-MS/MS-based metabolite identification in hepatocyte incubations or plasma samples. Its distinct mass (350.35 Da vs. 422.42 Da for Riociguat and 408.4 Da for the mono-desmethyl metabolite Nelociguat) enables unambiguous MRM transition setup, facilitating quantification in pharmacokinetic studies of Riociguat and next-generation sGC stimulators [2].

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